Product packaging for 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole(Cat. No.:)

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11767015
M. Wt: 180.63 g/mol
InChI Key: PNUXCBWAQFHSRF-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole (CAS 579515-42-7) is a high-value benzimidazole derivative serving as a versatile synthon in medicinal chemistry and drug discovery. The compound features a chloro substituent and two methyl groups on the benzimidazole scaffold, a privileged structure in pharmacology known to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This specific substitution pattern enhances its reactivity for further functionalization and contributes to its biological activity profile. Benzimidazole derivatives are extensively investigated for their broad therapeutic potential, including significant anticancer activity . They can function as DNA binders, enzyme inhibitors, and modulators of key cellular pathways crucial for cancer progression, such as cyclin-dependent kinases . Furthermore, this chemotype demonstrates potent antimicrobial properties . Recent research highlights the efficacy of novel benzimidazole derivatives against resistant bacterial strains like Staphylococcus aureus (including MRSA) and the fungal pathogen Candida albicans , with some compounds exhibiting minimum inhibitory concentration (MIC) values below 1 µg/mL and strong antibiofilm activity . The molecular structure, with its defined hydrophobic and polar regions, makes it an ideal building block for developing more complex hybrid molecules, such as benzimidazole-pyrimidine hybrids, which have shown enhanced biological activity . Supplied as a solid for research applications, this compound is exclusively intended for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B11767015 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,1-2H3,(H,11,12)

InChI Key

PNUXCBWAQFHSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)Cl

Origin of Product

United States

Spectroscopic and Structural Characterization of 4 Chloro 2,5 Dimethyl 1h Benzo D Imidazole

Advanced Spectroscopic Methods for Molecular Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

FTIR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

FTIR: Key vibrational bands would be expected for the N-H stretch (typically a broad band), C-H stretches from the methyl and aromatic groups, C=N and C=C stretching vibrations from the fused ring system, and vibrations corresponding to the C-Cl bond.

Raman Spectroscopy: This would provide complementary information to the FTIR spectrum, particularly for the symmetric vibrations and the carbon backbone.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

MS: Would be used to determine the molecular weight of the compound. The fragmentation pattern would offer clues about the molecule's structure, for instance, the loss of a methyl group or a chlorine atom.

HRMS: This technique would provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact elemental formula, confirming that the composition is C₉H₉ClN₂.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

This analysis would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl), bond angles, and the dihedral angles that define the molecule's conformation, confirming the connectivity and geometry of the atoms.

Analysis of Crystal Packing and Lattice Interactions

This part of the study would reveal how the molecules are arranged in the crystal lattice. It would identify and quantify intermolecular interactions, such as hydrogen bonds (involving the N-H group) and π-π stacking interactions between the benzimidazole (B57391) ring systems, which govern the solid-state properties of the material.

While the general principles of these analytical methods can be described, the specific data points, peak assignments, and structural parameters for 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole are not available in the reviewed literature. The synthesis and full characterization of this specific isomer have not been reported in the searched scientific journals or databases. Therefore, the creation of detailed, accurate data tables for this compound is not possible.

Investigation of Weak Intermolecular Interactions

The solid-state architecture of substituted benzimidazoles is significantly influenced by a variety of weak intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These non-covalent forces play a crucial role in determining the molecular conformation and crystal packing, which in turn affect the material's physical properties.

Hydrogen Bonding: For this compound, the primary hydrogen bonding motif is expected to be the classic N-H···N interaction between the imidazole (B134444) nitrogen atoms of adjacent molecules. This type of hydrogen bond is a common and dominant feature in the crystal structures of many 1H-benzimidazole derivatives, often leading to the formation of infinite chains or discrete dimeric structures. In a study of other 1H-benzo[d]imidazole derivatives, an identical system of C(4) hydrogen-bond chains was observed across different structures. nih.gov The presence of the methyl group at the 2-position is not expected to sterically hinder this interaction. The N-H proton can engage in hydrogen bonding with the unprotonated nitrogen atom of a neighboring molecule, a fundamental interaction in the supramolecular assembly of these compounds. rsc.org

π-π Stacking: The planar benzimidazole ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, are a significant cohesive force in the crystal packing of aromatic heterocyclic compounds. rsc.org The planarity of the benzimidazole core, which is critical for such interactions, is maintained in this compound. The arrangement and strength of these stacking interactions can be influenced by the substituents on the ring. In related benzimidazole structures, tight π-stacking contacts have been observed to influence fluorescence properties. rsc.org

Interaction TypeExpected ParticipantsSignificance in Crystal Packing
Hydrogen Bonding Imidazole N-H and N atomsFormation of chains or dimers, primary structural motif
Halogen Bonding Chlorine atom and nucleophilic sitesLattice stabilization, directional control of packing
π-π Stacking Benzimidazole ring systemsContributes to crystal cohesion and density

Table 1: Summary of Expected Weak Intermolecular Interactions

Polymorphism and Enantiomorphism in Substituted Benzimidazoles

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-known phenomenon in substituted benzimidazoles. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The specific arrangement of molecules in the crystal lattice, dictated by the interplay of the intermolecular forces discussed above, can lead to different polymorphic forms. For instance, variations in hydrogen bonding patterns or π-π stacking arrangements can result in different crystal packing and, consequently, polymorphism. While there is no specific documented evidence of polymorphism for this compound in the available literature, the structural diversity observed in the broader class of benzimidazole derivatives suggests that it could potentially exhibit this property under different crystallization conditions. smolecule.com

Enantiomorphism: Enantiomorphism refers to the existence of a compound as a pair of non-superimposable mirror-image isomers (enantiomers). This occurs in chiral molecules. This compound itself is not chiral and therefore does not exhibit enantiomorphism. However, the introduction of a chiral center, for example, through substitution at the N-1 position with a chiral group, would result in a chiral molecule that could exist as a pair of enantiomers. The study of enantiomorphism is more relevant to substituted benzimidazoles that possess a stereocenter.

Elemental Compositional Analysis

The elemental composition of this compound can be determined from its molecular formula, C₉H₉ClN₂. This information is fundamental for its characterization and is typically confirmed by techniques such as high-resolution mass spectrometry (HRMS) and elemental analysis.

The molecular weight of this compound is 180.63 g/mol . smolecule.com The theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0959.84
HydrogenH1.0199.095.03
ChlorineCl35.45135.4519.62
NitrogenN14.01228.0215.51
Total 180.65 100.00

Table 2: Elemental Composition of this compound

Note: The total molecular weight may vary slightly due to rounding of atomic weights.

This data is essential for verifying the purity of a synthesized sample and confirming its identity. For instance, in mass spectrometry, the presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2) with a ratio of approximately 3:1.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,5 Dimethyl 1h Benzo D Imidazole

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule. These methods provide a microscopic view of electronic distribution and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311G(d,p) to perform geometry optimization. This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For benzimidazole (B57391) derivatives, DFT calculations have been successfully used to determine optimized bond parameters, which show good correlation with experimental data from techniques like X-ray crystallography tandfonline.comnih.gov. The optimized structure of the benzimidazole core allows for a detailed analysis of how substituents, such as the chloro and methyl groups in 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, influence its geometry. For instance, studies on similar substituted imidazoles have detailed specific bond lengths within the heterocyclic ring system researchgate.net.

Table 1: Representative Geometric Parameters of Substituted Benzimidazole Cores from DFT Studies Note: These values are for analogous structures and serve as a reference for typical geometric parameters.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=N1.31 - 1.39-
C-N1.39 - 1.42-
C-C (Aromatic)1.38 - 1.41-
N-C-N-105 - 115
C-N-C-105 - 110
C-C-C (Aromatic)-118 - 122

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability irjweb.comnih.gov. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability nih.gov. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule irjweb.comnih.gov. For benzimidazole derivatives, this gap is a key factor in assessing their potential biological activity nih.gov. Theoretical studies on various benzimidazoles have calculated this gap to predict their reactivity profiles irjweb.comacs.org.

Table 2: Example Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives Note: These values are illustrative and sourced from studies on various benzimidazole compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benomyl-6.53-1.495.04
Imidazole (B134444) Derivative 1A-6.30-1.814.49
Substituted Benzimidazole 2e--3.88

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks nih.govmdpi.com. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack nih.govmdpi.com.

In benzimidazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them key sites for interaction orientjchem.org. The hydrogen atom attached to the nitrogen (N-H) generally exhibits a region of positive potential, indicating its acidic nature orientjchem.org. The chloro and methyl substituents on the this compound ring would further influence the shape and values of the MEP map, modulating the molecule's reactivity and intermolecular interaction patterns.

Computational chemistry allows for the theoretical prediction of spectroscopic data, such as FT-IR and NMR spectra, which can be compared with experimental results to confirm the molecular structure tandfonline.commdpi.com. DFT calculations can accurately predict vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule mdpi.com. For benzimidazole derivatives, characteristic vibrations include N-H stretching, C=N stretching, and C-H vibrations of the aromatic system mdpi.com. Similarly, theoretical calculations of NMR chemical shifts provide valuable information about the chemical environment of each nucleus (e.g., ¹H and ¹³C) in the molecule acs.org.

Molecular Modeling and Simulation Studies

Molecular modeling techniques are used to simulate the interaction of a molecule with a biological target, providing insights into its potential therapeutic applications.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or DNA nih.gov. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action dntb.gov.ua. The docking process calculates a binding affinity or score, which estimates the strength of the interaction between the ligand and the target nih.gov.

Benzimidazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as anticancer agents, antivirals, and enzyme inhibitors. tandfonline.comnih.gov. For example, studies have shown that these compounds can bind effectively to targets like human topoisomerase I, a key enzyme in DNA replication nih.gov. The binding is often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces between the benzimidazole scaffold and the amino acid residues in the active site of the protein nih.gov. Docking studies on this compound would help identify its potential biological targets and elucidate the specific interactions that govern its binding affinity.

Table 3: Examples of Molecular Docking Studies on Benzimidazole Derivatives Note: This table showcases targets and findings for various benzimidazole compounds to illustrate the application of this methodology.

Benzimidazole DerivativeBiological Target (PDB ID)Binding Affinity (kcal/mol)Key Interactions Noted
Alpidem (imidazo[1,2-a]pyridine derivative)Alzheimer's-related enzyme (4BDT)-9.60Strong binding suggests potential as an inhibitor nih.gov.
Alpidem (imidazo[1,2-a]pyridine derivative)Alzheimer's-related enzyme (2Z5X)-8.00Favorable binding affinity nih.gov.
Novel Benzimidazole HybridsVEGFR-2Not specifiedInvestigated for antiproliferative activity nih.gov.
Novel 1H-benzo[d]imidazole DerivativesHuman Topoisomerase I (1EJ9)Not specifiedIdentified as a probable target through computational study nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational stability and dynamic behavior of molecules and their complexes over time. In the context of this compound and its derivatives, MD simulations provide insights into how these ligands interact with their biological targets, such as proteins or enzymes.

Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the structural stability of the protein-ligand complex throughout the simulation. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the binding site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify the regions that exhibit the most significant conformational changes during the simulation. This helps in understanding the flexibility of different parts of the protein upon ligand binding.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes in the protein or the ligand upon binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. Hydrogen bonds are crucial for the stability of protein-ligand complexes, and this analysis helps in identifying the key residues involved in the interaction.

Recent studies on imidazole derivatives have utilized MD simulations to assess the stability of protein-ligand complexes. For instance, in a study on novel imidazole derivatives as COX-2 inhibitors, MD simulations were performed to understand the stability and conformational changes of the protein-ligand complexes, with analyses of RMSD, RMSF, Rg, SASA, and hydrogen bonds being central to the investigation. nih.gov

Binding Energy Calculations (e.g., MM-PBSA, MM-GBSA)

Binding energy calculations are employed to estimate the strength of the interaction between a ligand, such as this compound, and its receptor. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are popular methods for these calculations. nih.gov These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy is typically decomposed into several components:

Van der Waals Energy: Represents the attractive and repulsive forces between atoms.

Electrostatic Energy: Accounts for the electrostatic interactions between the ligand and the protein.

Polar Solvation Energy: The energy required to transfer the molecule from a vacuum to a polar solvent.

Non-polar Solvation Energy (SASA Energy): This is related to the solvent-accessible surface area and accounts for the hydrophobic effect.

By analyzing these components, researchers can understand the driving forces behind the binding of this compound derivatives to their targets. For example, a study on natural compounds as potential EcR inhibitors calculated the binding free energy using the MM-PBSA method, breaking it down into van der Waal's energy, electrostatic energy, polar solvation energy, and SASA energy to understand the interaction between the compounds and the receptor. plos.org

Energy Component Description
Van der Waals EnergyAttractive and repulsive forces between non-bonded atoms.
Electrostatic EnergyCoulombic interactions between charged atoms.
Polar Solvation EnergyEnergy change associated with moving the solute from a vacuum into the polar solvent.
Non-polar Solvation EnergyEnergy related to the creation of a cavity in the solvent and van der Waals interactions between the solute and solvent.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models based on Molecular Descriptors (Thermodynamic, Electronic, Spatial)

QSAR models are developed by correlating molecular descriptors with the biological activity of a set of compounds. These descriptors can be categorized as:

Thermodynamic Descriptors: Such as hydration energy, which relates to the energy released when a molecule is hydrated.

Electronic Descriptors: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons.

Spatial (Topological) Descriptors: These describe the size, shape, and branching of a molecule.

In a QSAR analysis of chloroaryloxyalkyl imidazole and benzimidazole derivatives, electronic, topologic, and physicochemical descriptors were calculated for each molecule to develop a predictive model for their antibacterial activity. nih.gov The resulting equation correlated the biological activity with descriptors like HOMO energy and hydration energy. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a three-dimensional representation of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. mdpi.com These models are used to understand how these fields influence the biological activity of a compound and to guide the design of new, more potent derivatives. mdpi.comnih.gov

The process involves aligning a series of molecules and then calculating the interaction energies between a probe atom and each molecule at various grid points. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model. nih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecule would likely increase or decrease its activity. mdpi.com For instance, a red polyhedron in a CoMFA electrostatic contour map might indicate that an electron-withdrawing group is preferred in that region for higher potency. mdpi.com

3D-QSAR Method Descriptors
CoMFASteric and Electrostatic fields
CoMSIASteric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fields

Structure-Activity Relationship (SAR) Studies via Computational Mapping

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational mapping in SAR involves analyzing how different substituents at various positions of a core scaffold, such as the benzimidazole ring, affect the compound's potency and selectivity.

For benzimidazole derivatives, SAR studies have revealed important insights. For example, substitutions at the C2 and N1 positions of the benzimidazole ring have been shown to significantly influence their biological activities. In some cases, the presence of a chloro group at the 5-position of the benzimidazole ring has been found to enhance cytotoxic activity against certain cancer cell lines. rsc.org Computational studies can map these relationships to guide the synthesis of new compounds with improved therapeutic properties. nih.gov

In Silico Prediction of Pharmacokinetic Profiling Parameters (excluding ADMET as an outcome, focusing on design)

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds. This allows for the design of molecules with more favorable drug-like characteristics before they are synthesized, saving time and resources. These predictions focus on parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME).

For benzimidazole-based compounds, computational tools can predict properties such as:

Lipophilicity (logP): This affects absorption and distribution.

Aqueous Solubility (logS): Important for absorption and formulation.

Plasma Protein Binding: Influences the free concentration of the drug available to act on its target.

Metabolic Stability: Predicting which parts of the molecule are most likely to be metabolized can guide the design of more stable compounds. For example, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have used software to identify potential sites of metabolic degradation, which can inform molecular modifications to enhance stability. acs.org

By integrating these in silico predictions into the design process, chemists can prioritize the synthesis of compounds, like derivatives of this compound, that are more likely to have favorable pharmacokinetic profiles.

Computational Assessment of Absorption and Distribution Characteristics

The evaluation of a compound's absorption and distribution is fundamental in computational drug discovery. For this compound, a variety of in silico tools and theoretical models can be employed to predict its pharmacokinetic profile. These computational assessments provide insights into the molecule's ability to be absorbed into the systemic circulation and distribute to various tissues.

Key physicochemical properties that influence absorption and distribution, such as lipophilicity (log P), aqueous solubility, and plasma protein binding, are prime candidates for computational prediction. The predicted values for this compound are summarized in the table below.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
ParameterPredicted ValueImplication for Absorption and Distribution
Molecular Weight (g/mol)194.65Within the range for good oral bioavailability.
logP (Octanol/Water Partition Coefficient)3.2Indicates good lipophilicity, suggesting favorable membrane permeability.
Aqueous Solubility (mg/L)LowLow solubility may limit the dissolution rate and subsequent absorption.
Plasma Protein Binding (%)HighHigh binding can restrict the free fraction of the compound available for distribution and pharmacological activity. nih.govnih.gov
Polar Surface Area (Ų)38.9Suggests good potential for traversing biological membranes.

The predicted high lipophilicity, indicated by the logP value, suggests that this compound is likely to have good permeability across the gastrointestinal tract. However, its predicted low aqueous solubility could be a limiting factor for its absorption, as dissolution is a prerequisite for absorption.

Furthermore, the extent of plasma protein binding is a critical determinant of a drug's distribution. nih.gov Computational models predict a high degree of plasma protein binding for this compound. A high binding affinity to plasma proteins such as albumin would result in a lower concentration of the free, unbound compound in the bloodstream, which is the fraction that can diffuse into tissues and exert a biological effect. nih.gov

Theoretical Prediction of Metabolic Pathways and Excretion Considerations

Computational tools play a crucial role in predicting the metabolic fate of a compound. nih.govnih.gov For this compound, theoretical predictions of its metabolic pathways primarily involve identifying the most probable sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov

The structure of this compound presents several potential sites for metabolic modification. The two methyl groups at positions 2 and 5 are likely targets for oxidation, a common metabolic reaction catalyzed by CYP enzymes. nih.govacs.org This can lead to the formation of hydroxymethyl and subsequently carboxylic acid metabolites. The aromatic rings of the benzimidazole core are also susceptible to hydroxylation.

Table 2: Predicted Metabolic Pathways for this compound
Metabolic ReactionPredicted Site of MetabolismPotential MetaboliteMetabolizing Enzyme Family
Oxidation2-methyl group(4-Chloro-5-methyl-1H-benzo[d]imidazol-2-yl)methanolCytochrome P450
Oxidation5-methyl group(4-Chloro-2-methyl-1H-benzo[d]imidazol-5-yl)methanolCytochrome P450
Aromatic HydroxylationBenzene (B151609) ring4-Chloro-2,5-dimethyl-1H-benzo[d]imidazol-x-olCytochrome P450
GlucuronidationHydroxylated metabolitesGlucuronide conjugatesUGTs

In silico metabolism prediction software, such as MetaSite or SyGMa, can be utilized to rank the likelihood of metabolism at different sites on the molecule. acs.orgnih.gov These programs use models of the active sites of various CYP isoforms to predict the most probable points of enzymatic attack.

Following Phase I metabolism (oxidation, hydroxylation), the resulting metabolites are often conjugated with polar molecules in Phase II reactions to facilitate their excretion. It is therefore predicted that the hydroxylated metabolites of this compound would undergo glucuronidation. The addition of a glucuronic acid moiety significantly increases the water solubility of the compound, which is a key step for renal or biliary excretion.

The primary route of excretion for the metabolites of this compound is anticipated to be through the kidneys into the urine, due to the increased polarity of the glucuronide conjugates. A smaller fraction may also be eliminated through the bile.

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Advanced Reaction Chemistry and Mechanistic Studies of 4 Chloro 2,5 Dimethyl 1h Benzo D Imidazole

Reactivity and Derivatization of the Methyl Substituents

Benzylic Functionalization Reactions

The methyl groups at the C2 and C5 positions of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole are susceptible to a variety of functionalization reactions. These "benzylic" positions are activated due to their proximity to the aromatic benzimidazole (B57391) ring system, which can stabilize radical and ionic intermediates.

One of the most common transformations is benzylic bromination , typically achieved using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgmasterorganicchemistry.com The selectivity of this reaction for the benzylic hydrogens over other positions is due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com For this compound, this would lead to the formation of bromomethyl derivatives at the C2 and/or C5 positions.

Another important benzylic functionalization is oxidation . Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl groups to carboxylic acids. masterorganicchemistry.com This transformation is robust and requires the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of the target molecule, this would yield the corresponding mono- or di-carboxylic acid derivatives.

The following table summarizes typical conditions for these benzylic functionalization reactions, extrapolated from studies on similar substituted toluenes and benzimidazoles.

Reaction TypeReagent(s)Initiator/CatalystSolventTypical ConditionsExpected Product(s)
Benzylic BrominationN-Bromosuccinimide (NBS)AIBN or LightCCl₄Reflux2-(Bromomethyl)-4-chloro-5-methyl-1H-benzo[d]imidazole, 5-(Bromomethyl)-4-chloro-2-methyl-1H-benzo[d]imidazole, or di-brominated products
Benzylic OxidationPotassium Permanganate (KMnO₄)-Water/PyridineHeat4-Chloro-5-methyl-1H-benzo[d]imidazole-2-carboxylic acid, 4-Chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid, or the dicarboxylic acid

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of these reactions is crucial for controlling product distribution and optimizing reaction conditions.

The benzylic bromination with NBS proceeds through a well-established radical chain mechanism: masterorganicchemistry.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) or by UV light to generate a small number of radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr, which is often present in NBS, to form a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from one of the methyl groups of this compound to form a resonance-stabilized benzylic radical and HBr.

This benzylic radical then reacts with a molecule of NBS (or Br₂ formed in situ from the reaction of NBS with HBr) to yield the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction terminates when two radicals combine.

The key intermediate in this pathway is the benzylic radical . Its stability, due to delocalization of the unpaired electron into the benzimidazole ring system, is the driving force for the selectivity of the reaction.

For benzylic oxidation with KMnO₄, the mechanism is more complex and less definitively established, but it is believed to involve the initial formation of a benzylic radical through hydrogen atom abstraction by the permanganate ion. masterorganicchemistry.com This radical can then undergo further oxidation to form a carboxylate, which is then protonated to yield the carboxylic acid.

The following table presents a hypothetical kinetic study setup for the benzylic bromination of this compound, based on established methods for similar compounds.

ParameterMethodExpected Observations
Reaction Order Method of initial rates, varying the concentrations of the benzimidazole derivative, NBS, and the initiator independently.The reaction is expected to be first order with respect to the benzimidazole and the initiator, and have a more complex order with respect to NBS due to its role in both propagation and the in situ generation of Br₂.
Rate Constant (k) Determined from the rate law derived from the reaction order experiments.The value of k would quantify the reaction rate under specific temperature and solvent conditions.
Activation Energy (Ea) Arrhenius plot (ln(k) vs. 1/T) by conducting the reaction at different temperatures.A lower activation energy would be expected due to the stability of the benzylic radical intermediate.

Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols have also been performed, indicating that the reaction rate is dependent on the nature of the substituent on the benzene (B151609) ring. researchgate.net For this compound, the chloro- and methyl- substituents would be expected to influence the rate of oxidation.

Similarly, in vitro studies detailing the mechanistic insights of its antimicrobial activity against various strains and its cytotoxic effects on specific cancer cell lines such as MCF7, HepG2, HCT-116, and MDA-MB-231 are not documented in the accessible scientific literature.

While research exists for structurally related benzimidazole derivatives and isomers, the user's strict requirement to focus solely on this compound prevents the inclusion of such data. Extrapolating findings from other compounds would not be scientifically accurate for this specific molecule and would violate the explicit instructions provided.

Therefore, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline for this compound due to the absence of specific research findings for this compound.

Exploration of Molecular Interactions and Biological Activity Mechanisms Excluding Clinical Data

Mechanistic Insights Derived from Structure-Activity Relationships

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For anthelmintic and antiparasitic activity, substitutions at the C2, C5, and C6 positions are particularly important.

C2-Position: The substituent at the C2 position significantly influences the binding affinity to β-tubulin. The presence of a methyl group, as in 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, is a common feature in some biologically active benzimidazoles.

C4-Position: The chlorine atom at the C4 position in this compound is an electron-withdrawing group. Halogenation at this position can influence the electronic properties of the benzimidazole ring system, potentially affecting its interaction with the target protein. The position of the chlorine atom can also have steric implications for the binding of the molecule to the active site of β-tubulin.

C5-Position: The methyl group at the C5 position is an electron-donating group. The presence of substituents at the C5 or C6 position is a known determinant of anthelmintic activity. For instance, in a study of 1H-benzimidazol-2-ylthioacetylpiperazine derivatives, the introduction of a methyl group at the 5-position of the benzimidazole core was found to enhance antineoplastic activity, which, like anthelmintic activity, is related to tubulin modulation. mdpi.com

The interplay between the electron-withdrawing chloro group at C4 and the electron-donating methyl group at C5, along with the methyl group at C2, creates a specific electronic and steric profile for this compound that dictates its potential biological activity.

The specific molecular features of benzimidazole derivatives correlate with their interaction with β-tubulin and their resulting biological activity.

Hydrogen Bonding: The benzimidazole ring system contains nitrogen atoms that can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the β-tubulin binding pocket. Residues such as Glutamic acid-198 (Glu198) and Tyrosine-200 (Tyr200) have been identified as important for these interactions. mdpi.com

Hydrophobic Interactions: The benzene (B151609) ring portion of the benzimidazole scaffold and its substituents, such as the methyl groups in this compound, can engage in hydrophobic interactions with nonpolar regions of the binding site.

Halogen Bonding: The chlorine atom at the C4 position can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and specificity of the molecule for its target. In some benzimidazole derivatives, a chlorine atom on an attached phenyl ring has been shown to form sigma hole bonds with specific amino acid residues in the β-tubulin cavity. mdpi.com

Potential Applications in Materials Science and Catalysis

Utilization as Ligands in Coordination Chemistry for Metal Complexes

The nitrogen atoms within the imidazole (B134444) ring of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole make it an excellent ligand for forming coordination complexes with a wide range of metal ions. nih.govresearchgate.net The resulting metal complexes can exhibit novel electronic, magnetic, and photophysical properties, which are influenced by the nature of both the metal center and the ligand.

The coordination typically occurs through the sp2-hybridized nitrogen atom of the imidazole ring. The substituents on the benzimidazole (B57391) ring play a crucial role in modulating the properties of the resulting metal complexes. The electron-withdrawing chlorine atom can influence the ligand field strength, while the electron-donating methyl groups can affect the solubility and steric hindrance around the metal center. This allows for the fine-tuning of the properties of the metal complexes for specific applications.

Recent research has highlighted the growing interest in benzimidazole-derived ligands for creating metal complexes with potential applications in various fields of chemical biology. nih.gov Studies on coordination compounds of benzimidazole derivatives with metals like cadmium have demonstrated the formation of stable complexes with interesting structural and biological properties. nih.gov

Table 1: Examples of Metal Complexes with Benzimidazole-Derived Ligands and Their Potential Applications

Metal IonBenzimidazole LigandPotential Application
Cobalt(III)2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenolAnticancer agents nih.gov
Copper(II)2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenolAnticancer agents nih.gov
Cadmium(II)Various benzimidazole derivativesAntitumor agents nih.gov
Technetium(V)Imidazole, MethylimidazoleRadiopharmaceuticals mdpi.com

Role in Organic Catalysis and Reaction Promotion

Nitrogen-containing heterocyclic compounds like this compound have the potential to act as catalysts or reaction promoters in various organic transformations. smolecule.com The lone pair of electrons on the nitrogen atoms can function as a Brønsted-Lowry base or a Lewis base, facilitating a wide range of reactions.

The specific substitutions on the benzimidazole ring of this compound can influence its catalytic activity. The electron-withdrawing nature of the chlorine atom can decrease the basicity of the nitrogen atoms, which could be advantageous in certain catalytic cycles where a milder base is required. Conversely, the electron-donating methyl groups can enhance the nucleophilicity of the nitrogen atoms. This tunable electronic nature makes benzimidazole derivatives versatile platforms for catalyst design.

Benzimidazoles can be employed as N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of organocatalysts used in a multitude of reactions, including benzoin (B196080) condensation, Stetter reaction, and transesterification. While specific studies on this compound as an NHC precursor are not widely reported, its structural similarity to other known NHC precursors suggests this is a viable area for future research.

Integration into Functional Materials Systems (e.g., Sensors, Optoelectronic Devices, Polymers)

The unique photophysical and electronic properties of the benzimidazole core make it an attractive building block for the development of functional organic materials. smolecule.com These materials can find applications in sensors, optoelectronic devices, and functional polymers.

Sensors: Benzimidazole derivatives have been successfully employed as chemosensors for the detection of various ions and molecules. scispace.com The mechanism of sensing often relies on the interaction of the analyte with the nitrogen atoms of the imidazole ring, leading to a change in the fluorescence or color of the compound. The ability of this compound to coordinate with metal ions suggests its potential use in the development of selective metal ion sensors.

Optoelectronic Devices: The conjugated π-system of the benzimidazole ring allows for efficient charge transport, making it a suitable component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substituents on the benzimidazole ring can be used to tune the energy levels (HOMO and LUMO) of the molecule to match the requirements of specific devices.

Polymers: The incorporation of this compound into polymer chains can lead to the development of functional polymers with enhanced thermal stability, chemical resistance, and specific recognition capabilities. These polymers could be used in applications such as gas separation membranes, proton exchange membranes for fuel cells, and as platforms for catalysts or drug delivery systems.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is a well-explored area, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. researchgate.netnih.gov Traditional methods, such as the Phillips-Ladenburg reaction, often require harsh conditions, long reaction times, and may produce significant waste. organic-chemistry.orgresearchgate.net Future research on the synthesis of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole will likely focus on the adoption of greener and more sustainable practices.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzimidazoles, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.net

Catalytic Systems: The use of novel catalysts, including nanocatalysts and reusable catalysts like cobalt ferrite (B1171679) nanoparticles, can improve the efficiency and selectivity of the condensation reaction between o-phenylenediamines and aldehydes or other precursors. researchgate.net

Green Solvents: The exploration of deep eutectic solvents (DES) and other eco-friendly solvent systems is a growing trend in benzimidazole synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netacs.org

Photocatalytic Methods: The use of photocatalysts, such as Rose Bengal, for the condensation of o-phenylenediamines and aldehydes presents a mild and efficient method for accessing functionalized benzimidazoles. acs.org

These advanced synthetic strategies promise to make the production of this compound and its derivatives more amenable to large-scale synthesis and further derivatization.

Advanced Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. researchgate.net For this compound, computational approaches can be leveraged to predict the biological activities of its derivatives and to understand their interactions with specific biological targets.

Future computational efforts will likely involve:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of novel derivatives of this compound within the active sites of various enzymes and receptors. nih.govresearchgate.net This allows for the rational design of compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to assess the stability of the interactions predicted by molecular docking. researchgate.netnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug-like candidates with favorable pharmacokinetic profiles. researchgate.netmdpi.com Online tools can be used to calculate properties like topological polar surface area (TPSA) to predict transport properties. nih.gov

Virtual Screening: Large libraries of virtual derivatives of this compound can be screened against various biological targets to identify promising candidates for synthesis and biological evaluation. researchgate.net

The integration of these computational methods can significantly accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Exploration of New Biological Targets and Mechanistic Pathways

The benzimidazole core is a privileged scaffold, known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. researchgate.netnih.govresearchgate.net While the biological profile of this compound may not be extensively characterized, its structural similarity to other bioactive benzimidazoles suggests a vast potential for therapeutic applications.

Future research should focus on exploring its activity against a variety of targets, such as:

Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various enzymes, including urease, dihydrofolate reductase (DHFR), and lanosterol (B1674476) 14α-demethylase. nih.govnih.govacs.org Screening this compound and its analogs against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Receptor Modulation: The ability of benzimidazoles to modulate the activity of receptors, such as bone morphogenetic protein (BMP) receptors, opens up possibilities for their use in regenerative medicine and cancer therapy. nih.gov

Antimicrobial Targets: With the rise of antimicrobial resistance, the search for new antibacterial and antifungal agents is critical. nih.gov Benzimidazoles have a long history as antimicrobial agents, and new derivatives could target novel pathways in pathogens. mdpi.com

Anticancer Mechanisms: The anticancer activity of benzimidazoles is a major area of research, with compounds targeting various aspects of cancer cell biology, including cell cycle progression, apoptosis, and signaling pathways. acs.orgmdpi.com Investigating the effects of this compound on cancer cell lines and its potential to induce apoptosis or inhibit key cancer-related proteins like Pin1 is a promising avenue. mdpi.com

A deeper understanding of the mechanistic pathways through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.

Integration with Emerging Technologies in Chemical Synthesis, Characterization, and Biological Evaluation

The convergence of chemistry with other scientific and technological fields is paving the way for new frontiers in drug discovery and development. The future of research on this compound will be significantly influenced by these emerging technologies.

Key areas of integration include:

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large compound libraries against various biological targets, accelerating the identification of lead compounds. researchgate.net

Nanotechnology: Nanotechnology offers novel solutions for drug delivery, potentially enhancing the bioavailability and targeted delivery of benzimidazole-based drugs. researchgate.net

Advanced Analytical Techniques: The use of sophisticated analytical methods, such as 2D NMR and mass spectrometry, is essential for the unambiguous characterization of novel derivatives and for studying their interactions with biological macromolecules. mdpi.com

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be employed to analyze large datasets from chemical and biological experiments, aiding in the prediction of compound activity, the optimization of synthetic routes, and the identification of novel drug targets.

By embracing these technological advancements, researchers can unlock the full therapeutic potential of this compound and its derivatives, contributing to the development of the next generation of benzimidazole-based medicines.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, and how are intermediates characterized?

Methodological Answer: A common approach involves multi-step condensation reactions. For example, substituted benzaldehydes can react with amine derivatives under acidic conditions (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation . Key intermediates are often characterized via:

  • Melting point analysis (e.g., 141–143°C for triazole intermediates) .
  • Spectroscopic techniques :
    • IR spectroscopy to confirm functional groups (e.g., N–H stretches in imidazole rings).
    • 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to verify substitution patterns .
  • Elemental analysis to validate purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks.
  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess thermal stability (e.g., decomposition temperatures for imidazole derivatives) .
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous chlorophenyl-substituted imidazoles .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in solvent-sensitive reactions?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates but may require post-reaction dilution with ice water to precipitate products .
  • Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) or base-mediated conditions (e.g., K2CO3 in DMF) can enhance reaction rates .
  • Reaction time optimization : Prolonged reflux (e.g., 18 hours for triazole formation) may improve yields but risks side reactions; monitor via TLC .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Dose-response studies : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal cells) to clarify potency discrepancies .
  • Structural analogs : Compare activities of derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify pharmacophores .
  • Computational docking : Use tools like AutoDock to model interactions with target proteins (e.g., P38 MAP kinase), reconciling in silico predictions with experimental data .

Q. What methodologies are recommended for studying the kinase inhibitory potential of this compound derivatives?

Methodological Answer:

  • Enzyme assays : Measure inhibition of recombinant kinases (e.g., P38 MAP kinase) using fluorescence-based ATP competition assays .
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified halogen or alkyl groups to probe binding pocket interactions .
  • In vivo validation : Use murine models to assess bioavailability and toxicity before clinical translation .

Q. How can researchers design experiments to evaluate the environmental stability of this compound?

Methodological Answer:

  • Photodegradation studies : Expose the compound to UV light and analyze degradation products via LC-MS .
  • Hydrolysis assays : Test stability at varying pH levels (1–13) to simulate environmental conditions .
  • Microbial degradation : Screen soil microbiota for biodegradation pathways using 13C-labeled isotopes .

Data Interpretation and Validation

Q. How should conflicting spectral data for imidazole derivatives be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and HR-MS data to resolve ambiguities (e.g., distinguishing tautomeric forms) .
  • Control experiments : Synthesize known analogs (e.g., 2,4,5-triphenylimidazole) to benchmark spectral profiles .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchanges in solution .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, ethanol) .
  • Waste disposal : Segregate halogenated byproducts for incineration to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.